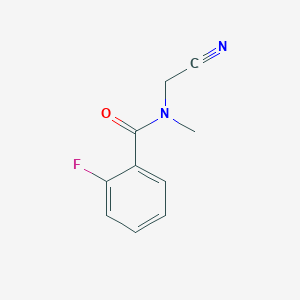
4,4,4-Trifluoro-3-hydroxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-hydroxy-L-valine is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain, along with a hydroxyl group on the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine typically involves the introduction of fluorine atoms into the valine structure. One common method is the fluorination of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-3-oxo-L-valine, while reduction can produce 4,4,4-trifluoro-L-valine .
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-hydroxy-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in enzyme inhibition studies to understand the role of fluorinated amino acids in biological systems.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-DL-valine: Similar structure but lacks the hydroxyl group.
Hexafluoro-DL-valine: Contains six fluorine atoms, providing different chemical properties.
3-Hydroxy-4,4,4-trifluoro-DL-valine: Similar structure but in the DL form, which is a racemic mixture
Uniqueness
4,4,4-Trifluoro-3-hydroxy-L-valine is unique due to the combination of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
| 155892-19-6 | |
Molekularformel |
C5H8F3NO3 |
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |
InChI-Schlüssel |
RSCUBJJIMXDWHW-DPAZEOEGSA-N |
Isomerische SMILES |
CC([C@@H](C(=O)O)N)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






